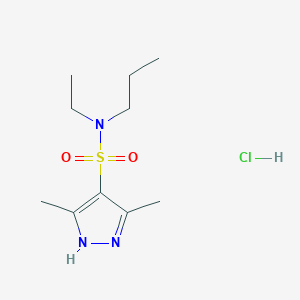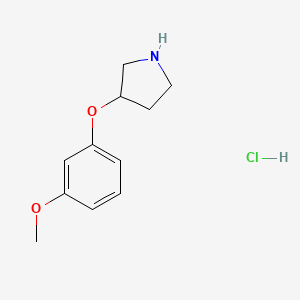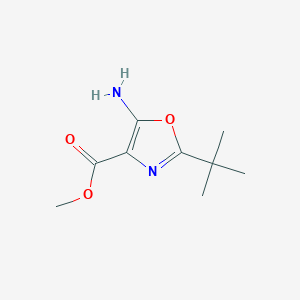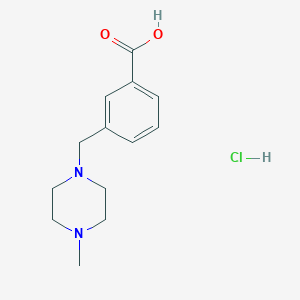
Methyl 4-fluoro-1H-pyrrole-2-carboxylate
Descripción general
Descripción
“Methyl 4-fluoro-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C6H6FNO2 . It is a member of the pyrrole family, which are heterocyclic aromatic organic compounds .
Synthesis Analysis
The synthesis of “Methyl 4-fluoro-1H-pyrrole-2-carboxylate” involves several steps. One method involves the use of sodium hydroxide and water at 20℃ . The compound and NaOH are dissolved in 1:1 dioxane/water and stirred overnight. The solvent is then removed, and a 10% citric acid aqueous solution is added. The solution is extracted three times with EtOAc. The combined organic extracts are washed with brine, dried over sodium sulphate, and the solvent is removed to give the product as a white solid .Molecular Structure Analysis
The molecular structure of “Methyl 4-fluoro-1H-pyrrole-2-carboxylate” is represented by the InChI code 1S/C6H6FNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 . This indicates that the molecule consists of a pyrrole ring with a fluorine atom at the 4-position and a carboxylate group at the 2-position .Chemical Reactions Analysis
“Methyl 4-fluoro-1H-pyrrole-2-carboxylate” can undergo various chemical reactions. For instance, it can react with potassium hydroxide in methanol . It can also react with caesium carbonate in N,N-dimethyl-formamide at 50℃ for 18 hours .Physical And Chemical Properties Analysis
“Methyl 4-fluoro-1H-pyrrole-2-carboxylate” has a molecular weight of 143.12 . It is a solid at room temperature . The compound is very soluble in water .Aplicaciones Científicas De Investigación
“Methyl 4-fluoro-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C6H6FNO2 . It’s a solid substance that should be stored in a dark, dry place at 2-8°C .
In terms of applications, “Methyl 4-fluoro-1H-pyrrole-2-carboxylate” is used in the field of organic synthesis . Fluoropyrrole derivatives, which include “Methyl 4-fluoro-1H-pyrrole-2-carboxylate”, are important in medicinal chemistry. They are found in anti-inflammatory agents, stable GnRH receptor antagonists, inhibitors of HCV NS5B polymerase, and Angiotensin II receptor antagonists used in therapy for treating hypertension . A fluorinated pyrrole derivative called chlorfenapyr was commercialized as a broad-spectrum insecticide .
The synthesis of fluorinated pyrroles, including “Methyl 4-fluoro-1H-pyrrole-2-carboxylate”, can be achieved through various methods. One such method involves the direct fluorination of the pyrrole ring, although this approach often results in low or moderate yields due to the high reactivity of the pyrrole ring towards electrophiles .
-
Organic Synthesis
-
Medicinal Chemistry
- Fluoropyrrole derivatives, including “Methyl 4-fluoro-1H-pyrrole-2-carboxylate”, are important in medicinal chemistry . They are found in anti-inflammatory agents, stable GnRH receptor antagonists, inhibitors of HCV NS5B polymerase, and Angiotensin II receptor antagonists used in therapy for treating hypertension .
-
Pesticide Industry
-
Cancer Research
-
Synthesis of Fluorinated Pyrroles
-
Organic Synthesis
-
Medicinal Chemistry
- Fluoropyrrole derivatives, including “Methyl 4-fluoro-1H-pyrrole-2-carboxylate”, are important in medicinal chemistry . They are found in anti-inflammatory agents, stable GnRH receptor antagonists, inhibitors of HCV NS5B polymerase, and Angiotensin II receptor antagonists used in therapy for treating hypertension .
-
Pesticide Industry
-
Cancer Research
-
Synthesis of Fluorinated Pyrroles
Safety And Hazards
“Methyl 4-fluoro-1H-pyrrole-2-carboxylate” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin and eyes and providing appropriate exhaust ventilation at places where dust is formed .
Propiedades
IUPAC Name |
methyl 4-fluoro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCVQMRMLSMVDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666558 | |
| Record name | Methyl 4-fluoro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-fluoro-1H-pyrrole-2-carboxylate | |
CAS RN |
475561-89-8 | |
| Record name | Methyl 4-fluoro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-fluoro-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1419454.png)






![Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1419465.png)
![1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B1419467.png)




